molecular formula C8H10N4 B6274621 2-(2-azidoethyl)-6-methylpyridine CAS No. 1936583-06-0

2-(2-azidoethyl)-6-methylpyridine

Cat. No.: B6274621
CAS No.: 1936583-06-0
M. Wt: 162.2
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Description

2-(2-Azidoethyl)-6-methylpyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a pyridine ring substituted with a methyl group at the 6-position and an azidoethyl group at the 2-position. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-azidoethyl)-6-methylpyridine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with 2-(2-bromoethyl)-6-methylpyridine, which reacts with sodium azide in a polar aprotic solvent such as dimethylformamide at elevated temperatures to yield the desired azide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethyl)-6-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in click reactions to facilitate the formation of triazoles.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile are commonly used.

Major Products Formed

    1,2,3-Triazoles: Formed through click reactions.

    Amines: Formed through reduction of the azido group.

Mechanism of Action

The primary mechanism of action for 2-(2-azidoethyl)-6-methylpyridine involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly efficient and selective, making it a valuable tool for bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azidoethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other azidoethyl-substituted heterocycles. Its structure allows for versatile applications in various fields, particularly in the synthesis of functional materials and bioconjugates.

Properties

CAS No.

1936583-06-0

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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